rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride
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Overview
Description
“rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride” is a chemical compound with the CAS Number: 1909295-00-6 . It has a molecular weight of 229.11 and is used in scientific research due to its versatile applications.
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5 (6)9-7;;/h5-6,8H,1-4H2, (H,9,10);2*1H/t5-,6+;;/m0…/s1 .Physical and Chemical Properties Analysis
This compound is a solid . The storage temperature is -20C .Scientific Research Applications
Stereoselective Organic Synthesis
- Stereoselective Access to Dihydroxylated Pyrrolidines: Protected dihydroxylated 1,2-oxazine derivatives were converted into tetrahydro-1,2-oxazines by stereoselective reduction, demonstrating a method for reductive ring contraction yielding enantiopure tetrahydro-2H-1,2-oxazine derivatives. This process underscores the chemical's utility in the precise construction of complex organic molecules (Reissig et al., 2007).
Chemical Synthesis Techniques
- One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones: Demonstrated a convenient method for synthesizing pyrido[2,3-b][1,4]oxazin-2-ones, showcasing the compound's relevance in facilitating streamlined synthetic pathways (Cho et al., 2003).
Nanohybrid Biocatalysts
- Kinetic Resolution of Secondary Alcohols: A study on the development of a nanohybrid material for kinetic resolution of secondary alcohols highlights the potential of rac-(4aS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride in biocatalysis, showing high selectivity and efficiency in producing enantiomerically pure substances (Galvão et al., 2018).
Photophysical Properties
- Photoinduced Face-Inversion in Conjugated Tetraene Ligands: Investigation into the photophysical behavior of linear sandwich tripalladium complexes, revealing insights into the structural dynamics and isomerization processes relevant for materials science and molecular engineering (Murahashi et al., 2002).
Catalysis and Green Chemistry
- Iron(II) Complexes for Sodium Bicarbonate Hydrogenation: The use of linear tetraphosphine compounds for synthesizing Fe(II) complexes, serving as efficient homogeneous catalysts for sodium bicarbonate hydrogenation, underscores the importance of this compound in green chemistry applications (Bertini et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H/t5-,6+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLXXPTVOWLLEY-KXSOTYCDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1OCC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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